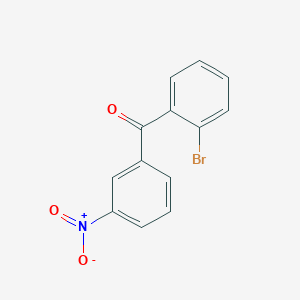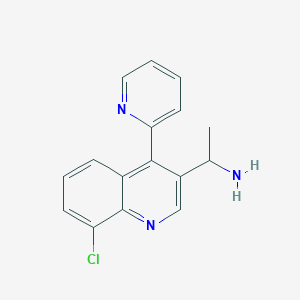
1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine is a heterocyclic compound that features a quinoline core substituted with a chloro group and a pyridinyl moiety
准备方法
The synthesis of 1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Pyridinyl Moiety: The pyridinyl group can be introduced via a Suzuki coupling reaction, using a palladium catalyst and a boronic acid derivative.
Formation of the Ethanamine Side Chain:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for scalability.
化学反应分析
1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst, converting the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles such as amines or thiols, resulting in the formation of substituted quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
科学研究应用
1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new ligands for catalysis.
Biology: The compound has potential as a fluorescent probe for biological imaging due to its quinoline core, which exhibits strong fluorescence.
Medicine: It is investigated for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit topoisomerase enzymes.
Industry: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
作用机制
The mechanism by which 1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine exerts its effects involves interactions with various molecular targets:
DNA Intercalation: The planar structure of the quinoline core allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases, which are essential for DNA unwinding and replication, leading to cell cycle arrest and apoptosis.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with specific receptors or kinases, affecting cellular processes such as proliferation and differentiation.
相似化合物的比较
1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as anti-malarial agents, share the quinoline core but differ in their substituents and biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are essential vitamins, contain the pyridine ring but have different functional groups and roles in metabolism.
Heterocyclic Amines: Compounds like 2-aminopyridine and 4-aminopyridine, which are used in pharmaceuticals and as intermediates in organic synthesis, have similar amine functionalities but differ in their ring structures and applications.
The uniqueness of this compound lies in its combination of the quinoline and pyridine moieties, along with the chloro and ethanamine substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C16H14ClN3 |
|---|---|
分子量 |
283.75 g/mol |
IUPAC 名称 |
1-(8-chloro-4-pyridin-2-ylquinolin-3-yl)ethanamine |
InChI |
InChI=1S/C16H14ClN3/c1-10(18)12-9-20-16-11(5-4-6-13(16)17)15(12)14-7-2-3-8-19-14/h2-10H,18H2,1H3 |
InChI 键 |
FVSJXUOALDAIPL-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CN=C2C(=C1C3=CC=CC=N3)C=CC=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate](/img/structure/B12637744.png)
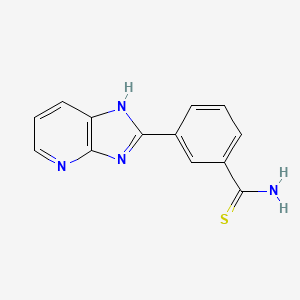
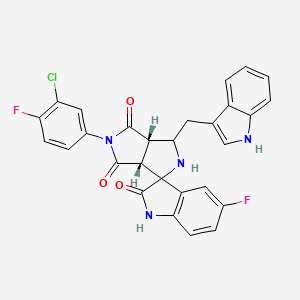

![2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12637766.png)
![N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12637768.png)
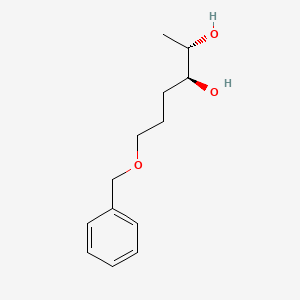

![9,10-Dimethyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12637789.png)
![1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12637801.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(furan-2-ylmethylamino)-4-oxobutanoate](/img/structure/B12637803.png)
